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Compound of Interest

Compound Name: Ph-Bis(C1-N-(C2-NH-Boc)2)

Cat. No.: B604941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
and analytical methodologies for the characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)", a
bifunctional linker molecule utilized in the development of proteolysis-targeting chimeras
(PROTACS). While specific experimental data for this compound is not publicly available, this
document outlines the characteristic spectral features and detailed experimental protocols
based on established knowledge of Boc-protected amines.

Introduction to Ph-Bis(C1-N-(C2-NH-Boc)2)

"Ph-Bis(C1-N-(C2-NH-Boc)2)" is an alkyl chain-based PROTAC linker.[1][2][3][4][5] PROTACs
are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading
to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component
plays a crucial role in optimizing the orientation and distance between the two ligands for
effective ternary complex formation. The structural integrity and purity of the linker are
paramount for the successful synthesis and biological activity of the final PROTAC molecule.

Molecular Structure and Properties:
e Molecular Formula: CssHeaNeOs[1][3][4][5]

e Molecular Weight: 708.93 g/mol [1][3][4][5]
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« CAS Number: 1807521-06-7[1][3][4][5]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for "Ph-Bis(C1-N-(C2-NH-

Boc)2)" based on the typical spectral characteristics of Boc-protected amines.[6][7]

Table 1: Predicted *H NMR Spectroscopic Data (CDCls,

Chemical Shift () o . .
Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.2-7.4 m 4H
(CeHa)
Methylene protons
~3.5 s 4H
(Ph-CHz)
Methylene protons (-
~3.2-34 t 8H Y P (
N-CH2-CH2-NH-Boc)
Methylene protons (-
~2.7-2.9 t 8H Y P (
N-CH2-CH2-NH-Boc)
tert-Butyl protons (-
~1.45 s 36H vip (
C(CHs)3)
Amide protons (-NH-
~4.8 (broad) s 4H

Boc)

Table 2: Predicted **C NMR Spectroscopic Data (CDCls,

100 MHz)
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Chemical Shift (8) ppm Assighment

~156 Carbamate carbonyl carbon (C=0)
~138 Aromatic quaternary carbon (C-CHz)
~129 Aromatic methine carbon (CH)

~80 tert-Butyl quaternary carbon (-C(CHs)s)
~58 Methylene carbon (Ph-CH2)

~50 Methylene carbon (-N-CHz)

~40 Methylene carbon (-CH2-NH-Boc)
~28.4 tert-Butyl methyl carbons (-C(CHs)3)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm™?) Intensity Assignment

~3350 Medium N-H Stretch (Amide)

~2975, 2930 Strong C-H Stretch (Aliphatic)
~1680-1720 Strong C=0 Stretch (Carbamate)[7]
~1520 Medium N-H Bend (Amide II)

~1160 Strong C-O Stretch

Table 4: Predicted Mass Spectrometry Data

lonization Mode Predicted m/z Species
ESI+ 709.48 [M+H]*
ESI+ 731.46 [M+Na]*
ESI+ 747.44 [M+K]*

Experimental Protocols
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Detailed methodologies are crucial for the reproducible synthesis and analysis of "Ph-Bis(C1-
N-(C2-NH-Boc)2)".[6]

Synthesis: N-tert-Butoxycarbonylation

This procedure describes a general method for the protection of amines using di-tert-butyl
dicarbonate ((Boc)20).[8]

Materials:

e Amine precursor (e.g., the corresponding tetra-amine)
o Di-tert-butyl dicarbonate ((Boc)z20)

e Solvent (e.g., Dichloromethane, Acetone/Water)[8]

e Sodium bicarbonate (optional, as a base)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

Dissolve the amine precursor in the chosen solvent.

e Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents per amine group).

 If necessary, add a base like sodium bicarbonate to neutralize any acidic byproducts.
« Stir the reaction mixture at room temperature.

» Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] A successful
reaction is indicated by the consumption of the starting material and the appearance of a
new, less polar spot.[7]

» Upon completion, add water and extract the product with an organic solvent like
dichloromethane.
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» Dry the combined organic layers over anhydrous sodium sulfate.[8]
» Concentrate the solution under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc
protected compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent
(e.g., CDCls, DMSO-de).[6]

Instrumentation:

e Acquire spectra on a 400 MHz or higher field NMR spectrometer.
H NMR Acquisition Parameters:

o Pulse Angle: 30 degrees|6]

o Relaxation Delay: 1-2 seconds[6]

e Number of Scans: 16-32[6]

13C NMR Acquisition Parameters:

e Pulse Program: Standard proton-decoupled 13C experiment.

o Relaxation Delay: 2-5 seconds.

e Ahigher number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation:
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o For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample
directly on the ATR crystal.[7]

» Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and
pressing it into a thin disk.[6]

Data Acquisition:
e Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[6]

e Acquire the sample spectrum and perform a background subtraction.[6]

Mass Spectrometry (MS)

Sample Preparation:

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent
such as methanol or acetonitrile.[6]

Instrumentation and lonization:

» Use Electrospray lonization (ESI) as it is a soft ionization technique that typically yields the
molecular ion.[6]

« Introduce the sample into the mass spectrometer via direct infusion.[6]
Data Analysis:

e Analyze the resulting spectrum for the presence of the molecular ion peaks, such as [M+H]*
or [M+Na]*.[7]

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of
"Ph-Bis(C1-N-(C2-NH-Boc)2)".
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Figure 1. Synthetic workflow for the preparation of the title compound.
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Figure 2. Analytical workflow for structural confirmation and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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